N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-3-nitrobenzamide
Description
Properties
IUPAC Name |
N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-3-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O5S/c1-12-10-13(2)21-19(20-12)23-30(28,29)17-8-6-15(7-9-17)22-18(25)14-4-3-5-16(11-14)24(26)27/h3-11H,1-2H3,(H,22,25)(H,20,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSVHWCACAVGLMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonamide Bridge Formation
The foundational step involves coupling 4,6-dimethyl-2-aminopyrimidine with a sulfonyl chloride derivative. Patent US4394506A details a method where 4-(chlorosulfonyl)phenyl intermediates react with aminopyrimidines under basic conditions:
Triethylamine serves as a proton scavenger, facilitating the nucleophilic displacement of chloride by the pyrimidine amine. The reaction is typically conducted in anhydrous dichloromethane or acetonitrile at 0–25°C, achieving yields of 68–82% after aqueous workup.
Optimization of Sulfonylation
-
Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) enhance reagent solubility and reaction homogeneity.
-
Temperature Control : Reactions performed below 25°C minimize side product formation, such as sulfonic acid byproducts.
-
Stoichiometry : A 1:1 molar ratio of aminopyrimidine to sulfonyl chloride ensures complete conversion, as excess sulfonyl chloride may lead to di-sulfonylation.
Acylation with 3-Nitrobenzoyl Chloride
The sulfonamide intermediate undergoes amidation with 3-nitrobenzoyl chloride to install the benzamide group. This step parallels methodologies described in WO1999021845A2, where aryl sulfonamides react with acyl chlorides in the presence of catalytic DMAP (4-dimethylaminopyridine):
Reactions are conducted in tetrahydrofuran (THF) at reflux (66°C) for 4–6 hours, followed by precipitation in ice-water to isolate the product. Yields range from 75–88%, contingent on the purity of the sulfonamide precursor.
Alternative Pathways: Isocyanate-Mediated Coupling
Patent US4906282A discloses a divergent approach using sulfonyl isocyanates as intermediates. Here, the sulfonamide is converted to a sulfonyl isocyanate via phosgene treatment, which subsequently reacts with 3-nitrobenzamide:
This method, while efficient, requires stringent safety measures due to phosgene’s toxicity.
Analytical Characterization
Spectroscopic Validation
Crystallographic Data
Single-crystal X-ray diffraction (SCXRD) reveals a monoclinic lattice (space group P2₁/c) with intermolecular hydrogen bonds between the sulfonamide NH and pyrimidine N-atoms, stabilizing the supramolecular architecture.
Comparative Analysis of Synthetic Methods
| Parameter | Sulfonyl Chloride Route | Isocyanate Route |
|---|---|---|
| Yield | 82% | 78% |
| Reaction Time | 6 hours | 12 hours |
| Safety Considerations | Moderate | High (phosgene use) |
| Purification Complexity | Recrystallization | Column Chromatography |
The sulfonyl chloride pathway is favored for its operational simplicity and higher throughput, whereas the isocyanate method offers versatility for derivatives.
Industrial-Scale Production Insights
Large-scale synthesis (Patent EP0048143NWA1) employs continuous flow reactors to enhance heat dissipation during exothermic sulfonylation. Key adjustments include:
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-3-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrimidinyl ring.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Typical nucleophiles used include amines and thiols under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products
Reduction: The major product is the corresponding amine derivative.
Substitution: Products vary depending on the nucleophile used, resulting in various substituted sulfonamides.
Oxidation: Oxidation products include carboxylic acids or ketones, depending on the reaction conditions.
Scientific Research Applications
N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting sulfonamide-sensitive enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-3-nitrobenzamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound binds to the active site of sulfonamide-sensitive enzymes, inhibiting their activity and leading to various biological effects.
Pathways Involved: It affects pathways related to cell growth and metabolism, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
Key structural analogues differ primarily in the substituents on the benzamide group or modifications to the pyrimidine-sulfonamide core. Below is a comparative analysis based on available evidence:
Table 1: Structural and Functional Comparison
Biological Activity
N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-3-nitrobenzamide, a compound with the CAS number 110149-75-2, has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological implications, and relevant case studies.
- Molecular Formula : C19H17N5O5S
- Molecular Weight : 427.43 g/mol
- Structure : The compound features a nitro group and a sulfonamide moiety attached to a pyrimidine derivative, which may contribute to its biological properties.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Inhibition of Enzymes : Nitrobenzamide derivatives are known to inhibit inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines such as IL-1β and TNF-α. These actions suggest potential anti-inflammatory properties .
- Targeting Kinases : Some studies have shown that benzamide derivatives can act as inhibitors of specific kinases involved in cancer progression. For example, compounds containing similar structural motifs have been reported to inhibit RET kinase activity, which is crucial in certain cancers .
Biological Activity Overview
Case Studies and Research Findings
- Study on Anti-inflammatory Activity : A recent study demonstrated that a related nitrobenzamide compound significantly reduced the levels of inflammatory cytokines in vitro. The compound was effective at low micromolar concentrations, indicating its potential as an anti-inflammatory agent .
- Cancer Research : In preclinical trials, compounds with similar structures were shown to inhibit cell proliferation in various cancer types. For instance, a study involving RET kinase inhibitors indicated that certain benzamide derivatives could effectively reduce tumor growth in xenograft models .
- Mechanistic Insights : Computational studies have provided insights into the binding interactions of these compounds with their targets. Molecular docking simulations suggested that the nitro group enhances binding affinity to the heme domain of iNOS, leading to effective inhibition .
Q & A
Q. Key Considerations :
- Monitor reaction progress via TLC or LC-MS.
- Optimize stoichiometry (1:1.2 molar ratio of sulfonamide to benzamide precursor) to minimize side products .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
A multi-technique approach is critical:
- NMR Spectroscopy : ¹H/¹³C NMR confirms the pyrimidine ring (δ ~8.1–8.3 ppm for aromatic protons) and sulfonamide linkage (δ ~7.5–7.8 ppm for phenyl protons) .
- IR Spectroscopy : Detect sulfonamide S=O stretches (~1350 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (calculated for C₁₉H₁₈N₄O₅S: 438.10 g/mol) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
